Ethyl 3-amino-4-(butylamino)benzoate
Overview
Description
Ethyl 3-amino-4-(butylamino)benzoate is a useful research compound. Its molecular formula is C13H20N2O2 and its molecular weight is 236.31 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Ethyl 3-amino-4-(butylamino)benzoate, a benzoate compound, primarily targets the sodium ion (Na+) channels on nerve membranes . These channels play a crucial role in the conduction of nerve impulses. By acting on these channels, this compound can influence the transmission of signals in the nervous system .
Mode of Action
This compound interacts with its targets by binding to specific parts of the sodium ion channels on the nerve membrane . This interaction affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . As a result, this compound can reduce the excitability of the membrane without affecting the resting potential .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the nerve impulse conduction pathway. By blocking the sodium ion channels, this compound disrupts the normal flow of sodium ions, which is essential for the propagation of nerve impulses . This disruption leads to a loss of local sensation, providing an anesthetic effect .
Result of Action
The molecular and cellular effects of this compound’s action result in a loss of local sensation without affecting consciousness . This makes it useful for local surgery and treatment, providing temporary relief from pain . The results of biological activity experiments have shown that this compound and similar compounds have a good local anesthetic effect .
Biochemical Analysis
Biochemical Properties
It is known that benzoate compounds can act as local anesthetics . They can bind to specific parts of the sodium ion (Na+) channel on the nerve membrane and affect the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses .
Molecular Mechanism
It is known that local anesthetics can reduce the excitability of the membrane and have no effect on the resting potential
Biological Activity
Ethyl 3-amino-4-(butylamino)benzoate is an organic compound that belongs to the class of aromatic esters and amines. Its chemical structure features a central benzene ring with two amino groups, which contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicine, particularly as a local anesthetic, and its antimicrobial properties.
Chemical Structure and Properties
The compound's chemical formula is CHNO, characterized by an ethyl ester linkage to the benzoate group. The specific positioning of functional groups enhances its biological activity compared to other similar compounds.
Table 1: Structural Characteristics
Compound Name | Chemical Formula | Key Features |
---|---|---|
This compound | CHNO | Contains two amino groups on the benzene ring |
Ethyl 3-amino-4-(ethylamino)benzoate | CHNO | Ethyl group instead of butyl |
Tetracaine | CHNO | Known local anesthetic |
Pramocaine | CHNO | Local anesthetic with different alkyl substitution |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In studies involving structural modifications of benzoate compounds, derivatives demonstrated effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Local Anesthetic Effects
The compound has been investigated for its potential as a local anesthetic due to its structural similarity to established anesthetics like tetracaine and pramocaine. Studies have shown that derivatives of this compound can provide effective pain relief with minimal toxicity . The anesthetic efficacy was evaluated through various methods, including surface anesthesia and infiltration anesthesia tests.
Case Study: Anesthetic Efficacy
In a comparative study, several benzoate compounds were synthesized and tested for their anesthetic properties:
- Tetracaine : Onset time of 12.3 seconds, duration of action 172.3 minutes.
- Pramocaine : Onset time of 10.4 seconds, duration of action 166.5 minutes.
- This compound : Demonstrated comparable efficacy with a favorable safety profile .
The biological activity of this compound involves interaction with specific molecular targets such as ion channels or receptors on cell membranes. This interaction may modulate signaling pathways related to pain perception and inflammation .
Synthesis and Evaluation
The synthesis of this compound typically involves multi-step processes including alkylation and esterification. High yields and mild reaction conditions make it suitable for laboratory-scale synthesis .
Toxicity Assessment
Toxicity evaluations using assays such as the Vibrio fischeri test have indicated low toxicity levels for this compound, making it a promising candidate for further development in medicinal applications .
Properties
IUPAC Name |
ethyl 3-amino-4-(butylamino)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-3-5-8-15-12-7-6-10(9-11(12)14)13(16)17-4-2/h6-7,9,15H,3-5,8,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPIUQJSJWGCEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C=C(C=C1)C(=O)OCC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of ethyl 3-amino-4-(butylamino)benzoate in the synthesis of antiproliferative benzimidazole derivatives?
A1: this compound serves as a crucial starting material in the microwave-assisted synthesis of a series of N-sec/tert-butyl 2-arylbenzimidazole derivatives []. These derivatives were subsequently tested for their antiproliferative activity against specific breast cancer cell lines.
Q2: How effective was the microwave-assisted synthesis using this compound?
A2: The research highlighted the efficiency of this method. The reaction of this compound with various substituted metabisulfite adducts of benzaldehyde under microwave irradiation yielded the targeted benzimidazole derivatives in high yields (85–96%) within a very short reaction time of 2–3.5 minutes []. This underscores the potential of this synthetic approach for developing novel benzimidazole-based compounds for further investigation.
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